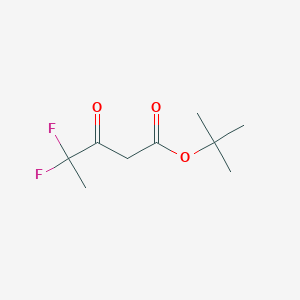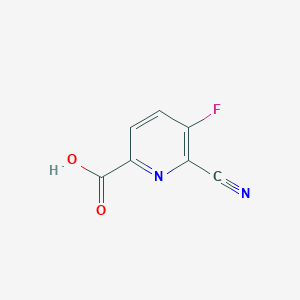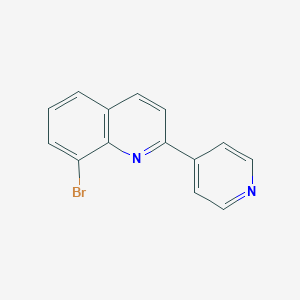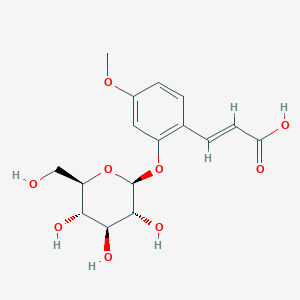
Z-Gmca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gmca, also known as (Z)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid, is an organic compound with the molecular formula C16H20O9 and a molecular weight of 356.327 g/mol . This compound is primarily used in research related to life sciences and is known for its role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gmca typically involves the glucosylation of 4-methoxycinnamic acid. The reaction conditions often include the use of glucosyl donors and catalysts to facilitate the formation of the glucopyranosyloxy group . The specific details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gmca undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted cinnamic acid derivatives .
Applications De Recherche Scientifique
Z-Gmca has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant defense mechanisms and circadian rhythms.
Medicine: Investigated for its potential therapeutic effects and bioactivity.
Industry: Utilized in the production of natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Z-Gmca involves its hydrolysis by specific β-glucosidases, releasing the aglycone which spontaneously lactonizes to form herniarin . This process is part of the plant’s defense mechanism and is regulated by circadian rhythms . The molecular targets and pathways involved include enzymes responsible for glucosylation and lactonization.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid: The E-isomer of Z-Gmca with similar properties but different spatial configuration.
Herniarin: A coumarin derivative formed from the hydrolysis of this compound.
Umbelliferone: Another coumarin derivative with similar bioactivity.
Uniqueness
This compound is unique due to its specific glucopyranosyloxy group and its role in circadian rhythms and plant defense mechanisms . Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Propriétés
Formule moléculaire |
C16H20O9 |
|---|---|
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(E)-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-9-4-2-8(3-5-12(18)19)10(6-9)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
FQWZGEBZILOCET-BJGSYIFTSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC1=CC(=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


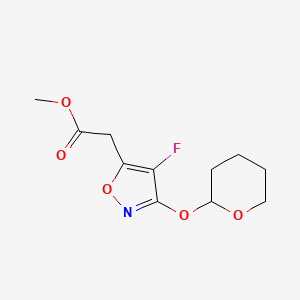
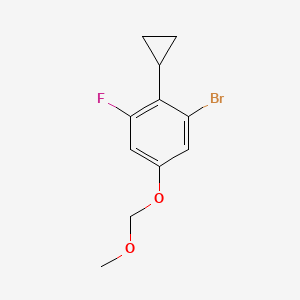
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)

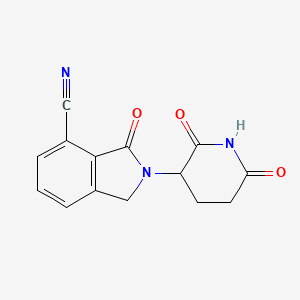
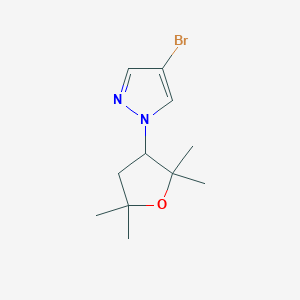
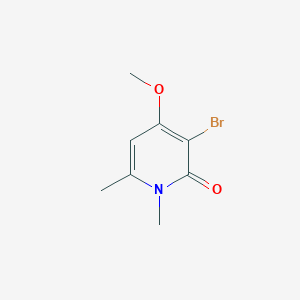

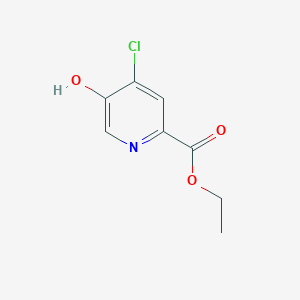
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
